molecular formula C21H33ClO4 B10774421 (Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B10774421
M. Wt: 384.9 g/mol
InChI Key: ZOQXTNLUBHPZOZ-GZFHOOQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for ZK110841 are not widely documented in public literature. it is known that the compound is available for scientific research and is synthesized by specialized chemical companies . The industrial production methods are proprietary and typically involve complex organic synthesis techniques.

Chemical Reactions Analysis

ZK110841 primarily undergoes reactions typical of prostaglandin analogs. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ZK110841 has several scientific research applications, including:

Mechanism of Action

ZK110841 exerts its effects by acting as an agonist of prostaglandin DP-receptors on human platelets. This interaction leads to the elevation of cyclic adenosine monophosphate levels in cells, which in turn modulates various cellular processes. The molecular targets involved include the prostaglandin DP-receptors and the downstream signaling pathways associated with cyclic AMP .

Comparison with Similar Compounds

ZK110841 is unique in its high potency and specificity for prostaglandin DP-receptors. Similar compounds include:

Compared to these compounds, ZK110841 is noted for its strong agonistic activity and its ability to significantly elevate cyclic AMP levels in cells .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H33ClO4

Molecular Weight

384.9 g/mol

IUPAC Name

(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1-,13-12+/t16?,17-,18-,19-,20-/m1/s1

InChI Key

ZOQXTNLUBHPZOZ-GZFHOOQWSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H](C2C/C=C\CCCC(=O)O)Cl)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Origin of Product

United States

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